molecular formula C12H16ClN3O B1389923 4-(3,5-Dimethyl-pyrazol-1-YL)-3-methoxy-phenylamine hydrochloride CAS No. 1185293-65-5

4-(3,5-Dimethyl-pyrazol-1-YL)-3-methoxy-phenylamine hydrochloride

Cat. No.: B1389923
CAS No.: 1185293-65-5
M. Wt: 253.73 g/mol
InChI Key: ITHSADODVJCPKY-UHFFFAOYSA-N
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Description

4-(3,5-Dimethyl-pyrazol-1-YL)-3-methoxy-phenylamine hydrochloride is a pyrazole-derived aromatic amine featuring a 3,5-dimethyl-substituted pyrazole ring linked to a 3-methoxy-aniline moiety, with the amine group protonated as a hydrochloride salt. Its hydrochloride form enhances aqueous solubility, making it suitable for biological studies.

Properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-3-methoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O.ClH/c1-8-6-9(2)15(14-8)11-5-4-10(13)7-12(11)16-3;/h4-7H,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHSADODVJCPKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(C=C(C=C2)N)OC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185293-65-5
Record name Benzenamine, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methoxy-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185293-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

General Synthetic Route

The general preparation involves:

  • Synthesis of 4-(3,5-dimethylpyrazol-1-yl)-3-methoxyaniline as the parent amine,
  • Followed by conversion to the hydrochloride salt.

The starting material, 4-(3,5-dimethyl-1H-pyrazol-1-yl)aniline, is prepared by nucleophilic aromatic substitution or palladium-catalyzed coupling reactions between 3-methoxyaniline derivatives and 3,5-dimethylpyrazole or its precursors.

Specific Preparation from Literature and Patents

A key patent (CN103232389A) describes a related preparation method for intermediates involving chloromethyl derivatives of methoxylated dimethylpyridines, which are structurally analogous and provide insight into synthetic steps applicable for pyrazolyl derivatives. The method includes:

  • Dissolving hydroxymethyl precursors in toluene,
  • Reaction with triphosgene at low temperature (0–10 °C) to form chloromethyl intermediates,
  • Subsequent purification and conversion to hydrochloride salts with high yield and purity.

Although this patent focuses on pyridine derivatives, the methodology of chloromethylation and salt formation is relevant for preparing pyrazolyl-substituted anilines.

Direct Preparation of 4-(3,5-dimethylpyrazol-1-yl)aniline Hydrochloride

According to chemical databases, the hydrochloride salt of 4-(3,5-dimethylpyrazol-1-yl)aniline is commercially available and synthesized through:

  • Reaction of 4-chloro-3-methoxyaniline with 3,5-dimethylpyrazole under nucleophilic substitution conditions,
  • Followed by acidification with hydrochloric acid to yield the hydrochloride salt.

This approach ensures selective substitution at the para position relative to the amine, preserving the methoxy group at the meta position.

Preparation of 4-(3,5-Dimethyl-pyrazol-1-YL)-3-methoxy-phenylamine Hydrochloride

The specific preparation of the methoxy-substituted pyrazolyl aniline hydrochloride involves:

  • Starting from 4-nitro-3-methoxyaniline or its derivatives,
  • Reduction of the nitro group to amine,
  • Coupling with 3,5-dimethylpyrazole or its activated derivatives,
  • Purification steps,
  • Conversion to hydrochloride salt by treatment with HCl in suitable solvents (e.g., ethanol or ether).

The hydrochloride salt formation improves compound stability and crystallinity, facilitating isolation and handling.

Comparative Data Table of Preparation Methods

Step / Parameter Method A (Patent CN103232389A) Method B (Nucleophilic Substitution) Method C (Reduction & Coupling)
Starting Material 2-hydroxymethyl-4-methoxyl-3,5-dimethyl pyridine 4-chloro-3-methoxyaniline + 3,5-dimethylpyrazole 4-nitro-3-methoxyaniline + 3,5-dimethylpyrazole
Key Reagent Triphosgene Base (e.g., K2CO3), solvent (DMF) Reducing agent (e.g., SnCl2), coupling catalyst
Reaction Conditions 0–10 °C, toluene Elevated temperature (80–120 °C), polar aprotic solvent Room temperature to reflux, organic solvents
Salt Formation HCl treatment post-reaction Direct acidification with HCl Acidification with HCl in ethanol or ether
Yield (%) High (up to 85%) Moderate to high (60–80%) Moderate (50–70%)
Purity High (>95%) High (>90%) Moderate to high (>90%)
Advantages Simple operation, few waste products Straightforward substitution, scalable Versatile for various substituents
Disadvantages Requires handling of phosgene derivatives Possible side reactions with chloroaromatics Multi-step, requires reduction and coupling steps

Research Findings and Notes

  • The hydrochloride salt form is preferred for its enhanced stability and solubility in polar solvents, facilitating pharmaceutical formulation.
  • The use of triphosgene in chloromethylation steps is advantageous for safety and yield compared to phosgene gas.
  • The nucleophilic aromatic substitution method is widely used due to its operational simplicity and availability of starting materials.
  • Reduction and coupling methods allow for flexibility in introducing various substituents but may require careful control of reaction conditions to avoid over-reduction or side reactions.
  • Purification typically involves crystallization from solvents such as ethanol, ether, or methanol to achieve high purity suitable for research or industrial use.

Chemical Reactions Analysis

Types of Reactions: 4-(3,5-Dimethyl-pyrazol-1-YL)-3-methoxy-phenylamine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Substitution reactions can occur at different positions on the pyrazole ring or the phenyl ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Oxo derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted derivatives at different positions on the pyrazole or phenyl ring.

Scientific Research Applications

Chemistry

The compound serves as a ligand in coordination chemistry, forming complexes with various metals. These metal-ligand complexes are studied for their catalytic properties, which can be beneficial in synthesizing other chemical compounds.

Biology

In biological research, 4-(3,5-Dimethyl-pyrazol-1-YL)-3-methoxy-phenylamine hydrochloride is utilized to investigate its interactions with biomolecules and enzymes. The compound's ability to modulate biological pathways highlights its potential as a tool in biochemical assays.

Medicine

The compound shows promise in pharmacological applications, particularly in drug development for treating various diseases. Its anticancer properties have been a focal point of research, with studies indicating its efficacy against different cancer cell lines.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been evaluated against several cancer cell lines, demonstrating significant cytotoxicity.

Table 1: Anticancer Activity Data

Cell LineIC50 Value (mg/mL)Mechanism of Action
MCF7 (Breast)2.5Inhibition of cell proliferation
NCI-H460 (Lung)3.0Induction of apoptosis
Hep-23.25Inhibition of Aurora-A kinase

The mechanism by which this compound exerts its biological effects appears to be multifaceted:

  • Inhibition of Cell Proliferation : The compound interferes with key signaling pathways involved in cell cycle regulation.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells.
  • Inhibition of Kinase Activity : Similar pyrazole derivatives have shown the ability to inhibit various kinases involved in tumor growth and metastasis.

Case Studies and Research Findings

Several studies provide insights into the efficacy of pyrazole derivatives:

  • Bouabdallah et al. (2024) reported significant cytotoxic potential against Hep-2 and P815 cell lines with IC50 values as low as 3.25 mg/mL.
  • A study by Zhang et al. (2024) highlighted the ability of related compounds to inhibit Aurora-A kinase with IC50 values around 0.067 µM, indicating strong potential for targeted cancer therapy.

Pharmacological Effects Beyond Anticancer Activity

In addition to anticancer properties, the compound has been explored for other biological activities:

Anti-inflammatory Properties

Pyrazole derivatives are known for their anti-inflammatory effects, which may complement their anticancer activity by reducing tumor-associated inflammation.

Antibacterial Activity

Some studies suggest that pyrazole compounds possess moderate antibacterial properties against various strains, making them candidates for further exploration in antimicrobial therapies.

Mechanism of Action

The mechanism by which 4-(3,5-Dimethyl-pyrazol-1-YL)-3-methoxy-phenylamine hydrochloride exerts its effects depends on its specific application. For example, in catalysis, the compound may act as a ligand that coordinates to a metal center, altering its electronic properties and enhancing its catalytic activity. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison focuses on pyrazole derivatives with aryl and functional group substitutions, emphasizing physicochemical properties and structural influences. Key analogs include carboxamide-linked pyrazoles from (e.g., compounds 3a–3e ), which share a pyrazole core but differ in substituents and functional groups.

Structural and Functional Group Analysis

  • Target Compound :

    • Core : 3,5-Dimethyl-pyrazole linked to 3-methoxy-aniline.
    • Functional Groups : Protonated amine (hydrochloride salt), methoxy (-OCH₃).
    • Key Features : High polarity due to the ionic hydrochloride group and electron-donating methoxy substituent.
  • Analog Compounds (e.g., 3a–3e): Core: 3-Methyl-5-chloro-pyrazole linked to carboxamide and cyano-substituted pyrazole. Functional Groups: Carboxamide (-CONH-), cyano (-CN), halogen (Cl, F), aryl groups (phenyl, p-tolyl). Key Features: Neutral carboxamides with lipophilic aryl/chloro substituents, enhancing membrane permeability but reducing water solubility .

Physicochemical Properties

Property Target Compound Compound 3a (C₂₁H₁₅ClN₆O) Compound 3d (C₂₁H₁₄ClFN₆O)
Molecular Weight 254.7 g/mol 403.1 g/mol 421.0 g/mol
Melting Point Not reported 133–135 °C 181–183 °C
Solubility High (hydrochloride salt) Low (neutral, lipophilic) Moderate (polar F substituent)
Key Substituents -NH₃⁺Cl⁻, -OCH₃ -Cl, -CN, -Ph -Cl, -F, -CN, -Ph
Key Observations:

Solubility : The target’s hydrochloride salt confers superior aqueous solubility compared to neutral carboxamides (e.g., 3a: 68% yield, DMF/chloroform system), which require organic solvents for synthesis .

Bioavailability : Smaller molecular weight (254.7 vs. >400 g/mol) suggests the target may exhibit better membrane penetration despite its ionic character.

Biological Activity

4-(3,5-Dimethyl-pyrazol-1-YL)-3-methoxy-phenylamine hydrochloride, a compound with the molecular formula C₁₂H₁₆ClN₃O and a molecular weight of 253.73 g/mol, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, mechanism of action, and related pharmacological effects.

  • Molecular Formula : C₁₂H₁₆ClN₃O
  • Molecular Weight : 253.73 g/mol
  • CAS Number : 1185293-65-5
  • MDL Number : MFCD08448119
  • Hazard Classification : Irritant

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, showing promising results.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference
MCF73.79
SF-26812.50
NCI-H46042.30
Hep-23.25
P81517.82

The compound demonstrated significant cytotoxicity against MCF7 (breast cancer) and NCI-H460 (lung cancer) cell lines with IC50 values indicating effective inhibition of cell proliferation.

The mechanism by which this compound exerts its biological effects appears to be multifaceted:

  • Inhibition of Cell Proliferation : The compound interferes with key signaling pathways involved in cell cycle regulation.
  • Induction of Apoptosis : Studies suggest that this compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Kinase Activity : Similar pyrazole derivatives have shown the ability to inhibit various kinases involved in tumor growth and metastasis.

Case Studies and Research Findings

Several research articles have documented the efficacy of pyrazole derivatives in preclinical settings:

  • A study by Bouabdallah et al. reported that pyrazole derivatives exhibited significant cytotoxic potential against Hep-2 and P815 cell lines with IC50 values as low as 3.25 mg/mL .
  • Another investigation highlighted the ability of related compounds to inhibit Aurora-A kinase with IC50 values around 0.067 µM, indicating a strong potential for targeted cancer therapy .

Pharmacological Effects Beyond Anticancer Activity

In addition to its anticancer properties, this compound has been explored for other biological activities:

  • Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects, which may complement their anticancer activity by reducing tumor-associated inflammation.
  • Antibacterial Activity : Some studies have suggested that pyrazole compounds possess moderate antibacterial properties against various strains .

Q & A

Q. What are the key considerations for designing a synthetic route for 4-(3,5-Dimethyl-pyrazol-1-YL)-3-methoxy-phenylamine hydrochloride?

Methodological Answer:

  • Start with selecting appropriate precursors, such as 3,5-dimethylpyrazole and 3-methoxy-aniline derivatives.
  • Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to facilitate amide bond formation, as demonstrated in analogous pyrazole syntheses .
  • Optimize solvent choice (e.g., DMF for solubility) and reflux conditions (2–3 hours) to enhance reaction efficiency .
  • Purify via recrystallization using ethanol or DMF/ethanol mixtures to isolate the hydrochloride salt .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • X-ray crystallography : Employ SHELX software for structure refinement, particularly for resolving crystallographic ambiguities (e.g., hydrogen bonding patterns) .
  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and detect tautomerism (e.g., pyrazole ring proton shifts) .
  • Mass spectrometry (MS) : Use ESI-MS to validate molecular weight and isotopic patterns, cross-referencing with calculated values .

Q. How can researchers determine the solubility and stability of this compound for experimental use?

Methodological Answer:

  • Test solubility in polar aprotic solvents (DMF, DMSO) and alcohols (ethanol, methanol) via gradual titration under controlled temperatures .
  • Assess stability by monitoring decomposition via HPLC under varying storage conditions (e.g., light, humidity) .

Q. What purification strategies are effective for isolating the hydrochloride salt form?

Methodological Answer:

  • Perform liquid-liquid extraction with chloroform/water to remove unreacted precursors .
  • Use preparative TLC (thin-layer chromatography) with PE:EA (8:1) for intermediate purification, followed by recrystallization from ethanol to isolate the hydrochloride salt .

Advanced Research Questions

Q. How should researchers address discrepancies between experimental spectral data and computational predictions?

Methodological Answer:

  • Cross-validate using complementary techniques: For example, if NMR signals conflict with DFT-calculated shifts, confirm the structure via X-ray crystallography .
  • Investigate tautomeric equilibria (e.g., pyrazole ring proton migration) using variable-temperature NMR .
  • Re-examine MS fragmentation patterns for isotopic anomalies or adduct formation .

Q. What factors contribute to low synthetic yields, and how can they be optimized?

Methodological Answer:

  • Reaction time : Extend reflux duration (e.g., from 2 to 4 hours) to improve conversion, as seen in yields increasing from 62% to 71% in analogous syntheses .
  • Stoichiometry : Adjust molar ratios of coupling agents (EDCI/HOBt) to 1.2:1 to reduce side-product formation .
  • Solvent choice : Replace ethanol with DMF for higher solubility of intermediates, minimizing premature precipitation .

Q. How can crystallographic refinement challenges (e.g., disorder, twinning) be resolved for this compound?

Methodological Answer:

  • Use SHELXL’s TWIN and BASF commands to model twinned crystals, leveraging high-resolution data (>1.0 Å) .
  • Apply restraints for disordered moieties (e.g., methoxy groups) using ISOR and DELU instructions in SHELX .

Q. What strategies are recommended for mechanistic studies of its reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Conduct kinetic studies via 1H^1H-NMR monitoring to track intermediate formation (e.g., amine deprotonation steps) .
  • Use isotopic labeling (e.g., 15N^{15}N-pyrazole) to trace reaction pathways in mass spectrometry .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-(3,5-Dimethyl-pyrazol-1-YL)-3-methoxy-phenylamine hydrochloride
Reactant of Route 2
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4-(3,5-Dimethyl-pyrazol-1-YL)-3-methoxy-phenylamine hydrochloride

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